4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337741
InChI: InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol

4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC18337741

Molecular Formula: C10H9ClF3NO2

Molecular Weight: 267.63 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide -

Specification

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
IUPAC Name 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3
Standard InChI Key LMSLRBRLMMNGRO-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide, reflects its substitution pattern:

  • Position 3: Trifluoromethyl (-CF₃) group, imparting electron-withdrawing effects.

  • Position 4: Chlorine atom, influencing electronic distribution and reactivity.

  • N-substituents: Methoxy (-OCH₃) and methyl (-CH₃) groups on the amide nitrogen.

Table 1: Key Molecular Data

PropertyValue/Descriptor
Molecular FormulaC₁₀H₉ClF₃NO₂
Molecular Weight267.45 g/mol
Canonical SMILESCN(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)OC
InChI KeyDerived via substitution from
PubChem CIDNot yet assigned

The trifluoromethyl group enhances lipid solubility, potentially improving blood-brain barrier penetration in therapeutic contexts . Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, favoring interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide likely parallels methods used for its brominated analog:

  • Starting Material: 4-Chloro-3-(trifluoromethyl)aniline undergoes acylation with methoxy-methylamine derivatives.

  • Reagents: Carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) facilitate amide bond formation.

  • Purification: Column chromatography or recrystallization isolates the product.

Critical Reaction Steps:

  • Acylation:

    4-Chloro-3-(trifluoromethyl)aniline+Methoxy-methylamineDCCProduct\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{Methoxy-methylamine} \xrightarrow{\text{DCC}} \text{Product}
  • Workup: Organic layers (e.g., dichloromethane) extract the product, followed by drying over sodium sulfate.

Analytical Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹).

  • NMR:

    • ¹H NMR: Methyl groups (δ 3.0–3.5 ppm), aromatic protons (δ 7.2–8.0 ppm).

    • ¹³C NMR: Carbonyl carbon (~165 ppm), CF₃ (quartet, ~120 ppm).

Comparative Analysis with Brominated Analog

Table 2: Chloro vs. Bromo Derivatives

Property4-Chloro Derivative4-Bromo Derivative
Molecular Weight267.45 g/mol312.08 g/mol
Electronegativity3.0 (Cl)2.8 (Br)
Solubility (H₂O)Higher (theoretical)Lower
Synthetic AccessibilityEasier halogen substitutionRequires brominated precursors

The chloro derivative’s smaller size may enhance bioavailability, while reduced molecular weight could lower manufacturing costs.

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